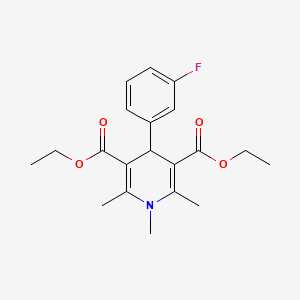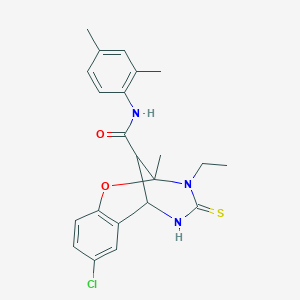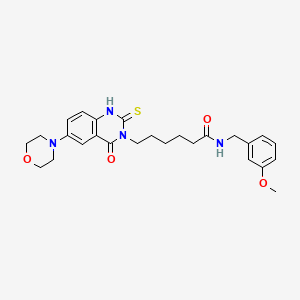
Diethyl 4-(3-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diethyl 4-(3-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a fluorophenyl group and multiple methyl and ethyl substituents. Dihydropyridines are known for their diverse applications, particularly in medicinal chemistry as calcium channel blockers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl 4-(3-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Diethyl 4-(3-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl-4-(3-Fluorphenyl)-1,2,6-trimethyl-1,4-dihydropyridin-3,5-dicarboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.
Biologie: Studien zu seinen potenziellen Auswirkungen auf Kalziumkanäle und andere biologische Zielstrukturen.
Medizin: Untersucht auf sein Potenzial als Kalziumkanalblocker, der bei der Behandlung von Herz-Kreislauf-Erkrankungen nützlich sein kann.
Industrie: Verwendung bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese anderer komplexer Moleküle.
5. Wirkmechanismus
Der Wirkmechanismus von Diethyl-4-(3-Fluorphenyl)-1,2,6-trimethyl-1,4-dihydropyridin-3,5-dicarboxylat beinhaltet seine Interaktion mit Kalziumkanälen. Durch die Bindung an diese Kanäle kann es den Einstrom von Kalziumionen in Zellen hemmen, was zu einer Vasodilatation und einem verringerten Blutdruck führt. Die Fluorphenylgruppe kann ihre Bindungsaffinität und Selektivität für bestimmte Kalziumkanalsubtypen verbessern.
Ähnliche Verbindungen:
Nifedipin: Ein weiterer Dihydropyridin-Kalziumkanalblocker.
Amlodipin: Bekannt für seine lang anhaltende Wirkung bei der Behandlung von Bluthochdruck.
Felodipin: Wird wegen seiner vasodilatierenden Eigenschaften eingesetzt.
Einzigartigkeit: Diethyl-4-(3-Fluorphenyl)-1,2,6-trimethyl-1,4-dihydropyridin-3,5-dicarboxylat ist einzigartig durch das Vorhandensein der Fluorphenylgruppe, die seine pharmakokinetischen und pharmakodynamischen Eigenschaften beeinflussen kann. Dieses Strukturmerkmal kann Vorteile in Bezug auf Potenz, Selektivität und metabolische Stabilität im Vergleich zu anderen Dihydropyridinen bieten.
Wirkmechanismus
The mechanism of action of 3,5-diethyl 4-(3-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with a similar mechanism of action.
Amlodipine: A widely used dihydropyridine with a longer duration of action.
Felodipine: Known for its high vascular selectivity.
Uniqueness
3,5-Diethyl 4-(3-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the fluorophenyl group may enhance its binding affinity and selectivity for calcium channels, potentially leading to improved therapeutic effects.
Eigenschaften
Molekularformel |
C20H24FNO4 |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
diethyl 4-(3-fluorophenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H24FNO4/c1-6-25-19(23)16-12(3)22(5)13(4)17(20(24)26-7-2)18(16)14-9-8-10-15(21)11-14/h8-11,18H,6-7H2,1-5H3 |
InChI-Schlüssel |
DBEMLXBHYMDZPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)F)C(=O)OCC)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2Z)-N-(3,4-dichlorophenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B11218238.png)

![(4Z)-2-(2-bromophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11218253.png)
![N,1-bis(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11218258.png)
![2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11218266.png)
![N-(3-chloro-4-methoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B11218271.png)
![11-[3-(benzyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11218290.png)

![7-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11218299.png)
![7-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11218314.png)
![7-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11218315.png)
![1-(4-bromophenyl)-3-hydroxy-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11218325.png)
